molecular formula C22H20N4O4 B11062145 3-(3,4-dimethoxyphenyl)-N-[(2-methylquinolin-4-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

3-(3,4-dimethoxyphenyl)-N-[(2-methylquinolin-4-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11062145
M. Wt: 404.4 g/mol
InChI Key: URJCPRDHMTZFQK-UHFFFAOYSA-N
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Description

3-(3,4-DIMETHOXYPHENYL)-N-[(2-METHYL-4-QUINOLINYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a quinoline moiety, an oxadiazole ring, and a dimethoxyphenyl group, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-DIMETHOXYPHENYL)-N-[(2-METHYL-4-QUINOLINYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with cyanogen bromide to yield the oxadiazole ring. The final step involves the coupling of the oxadiazole intermediate with 2-methyl-4-quinolinecarboxaldehyde under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process, ensuring consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-DIMETHOXYPHENYL)-N-[(2-METHYL-4-QUINOLINYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under mild to moderate conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

3-(3,4-DIMETHOXYPHENYL)-N-[(2-METHYL-4-QUINOLINYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers[][3].

Mechanism of Action

The mechanism of action of 3-(3,4-DIMETHOXYPHENYL)-N-[(2-METHYL-4-QUINOLINYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The presence of the quinoline and oxadiazole moieties contributes to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A simpler compound with similar dimethoxyphenyl group but lacking the quinoline and oxadiazole moieties.

    2-Methyl-3,4-dihydro-1(2H)-quinolinyl: Contains the quinoline moiety but lacks the oxadiazole and dimethoxyphenyl groups.

    4-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[(3-methylphenoxy)methyl]morpholine: Shares the dimethoxyphenyl group but has a different core structure.

Uniqueness

3-(3,4-DIMETHOXYPHENYL)-N-[(2-METHYL-4-QUINOLINYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is unique due to its combination of the quinoline, oxadiazole, and dimethoxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H20N4O4

Molecular Weight

404.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-N-[(2-methylquinolin-4-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C22H20N4O4/c1-13-10-15(16-6-4-5-7-17(16)24-13)12-23-21(27)22-25-20(26-30-22)14-8-9-18(28-2)19(11-14)29-3/h4-11H,12H2,1-3H3,(H,23,27)

InChI Key

URJCPRDHMTZFQK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)CNC(=O)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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